molecular formula C19H20BrN5O2S B12148905 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide

Cat. No.: B12148905
M. Wt: 462.4 g/mol
InChI Key: FFABBDPXIMHBAU-UHFFFAOYSA-N
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Description

This compound is a substituted 1,2,4-triazole derivative featuring a 4-amino-triazole core functionalized with a 3-(propan-2-yloxy)phenyl group at position 5 and a sulfanyl-linked acetamide moiety substituted with a 3-bromophenyl group at position 2. Its molecular formula is C₂₁H₂₂BrN₅O₂S, with a molecular weight of 504.41 g/mol (calculated). The synthesis involves base-catalyzed cyclization of thiosemicarbazides followed by coupling with 2-bromoacetamide derivatives under alkaline conditions . The bromophenyl and isopropoxy groups contribute to its unique physicochemical properties, including lipophilicity and electronic effects, which are critical for biological interactions.

Properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C19H20BrN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

FFABBDPXIMHBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol group with the triazole ring.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or amino groups, converting them to corresponding amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of various diseases.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Polymer Industry: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering their activity.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Variations in Aromatic Substituents

  • N-(3-Bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (763138-77-8): This analogue replaces the 3-(propan-2-yloxy)phenyl group with a pyridin-3-yl moiety and introduces a second bromine at the 4-position of the phenyl ring.
  • 2-{[4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazol-3-yl]Thio}-N-(4-Nitrophenyl)Acetamide (AM31): Features a 2-hydroxyphenyl group (electron-donating) and a 4-nitrophenyl acetamide (electron-withdrawing). Impact: The hydroxyl group improves solubility (logP ~2.8) and enables stronger hydrogen bonding with biological targets, as demonstrated in reverse transcriptase inhibition studies (IC₅₀ = 12 nM) .
  • 2-{[4-Amino-5-(3-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Bromophenyl)Acetamide (578721-59-2): Substitutes the isopropoxy group with a methoxy group and shifts bromine to the 2-position on the phenyl ring. Impact: Methoxy’s smaller size reduces steric hindrance, while 2-bromophenyl may alter binding orientation in enzyme pockets .

Modifications in the Acetamide Chain

  • N-(4-Bromophenyl)-2-[(1-Cyclohexylmethyl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide: Replaces the 4-amino-triazole core with a cyclohexylmethyl-substituted triazole. Impact: The cyclohexyl group introduces significant hydrophobicity (logP ~5.1), which may enhance blood-brain barrier penetration but limit aqueous solubility (<0.1 mg/mL) .
  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (561295-12-3) :

    • Substitutes the propan-2-yloxy group with a thiophene ring and replaces bromine with fluorine.
    • Impact : Thiophene enhances π-π stacking interactions, while fluorine’s electronegativity improves metabolic stability .

Pharmacological and Biochemical Comparisons

Anticancer Activity

  • 5-(3-Bromophenyl)-N-Aryl-4H-1,2,4-Triazol-3-Amine Analogues: Demonstrated IC₅₀ values of 8–25 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-Exudative Activity

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives: Exhibited 60–75% inhibition of edema in carrageenan-induced rat paw models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The 3-bromophenyl group in the target compound may enhance COX-2 selectivity due to its larger halogen .

Antiviral Activity

  • Triazole-Based Reverse Transcriptase Inhibitors (AM31, AM33, AM34) :
    • Achieved KI values of 1.2–3.8 nM against HIV-1 RT. The target compound’s isopropoxy group may reduce binding affinity compared to AM31’s 2-hydroxyphenyl group, which forms critical hydrogen bonds with Lys101 and Tyr318 residues .

Physicochemical and Crystallographic Properties

Property Target Compound AM31 763138-77-8
Molecular Weight (g/mol) 504.41 439.4 550.3
logP (Calculated) 3.8 2.8 4.2
Aqueous Solubility (mg/mL) <0.05 0.12 <0.02
Crystal System Monoclinic (Predicted) Orthorhombic Triclinic
Dihedral Angle (Phenyl Rings) 66.4° (Predicted) 58.2° 72.1°

Key Observations :

  • The 3-bromophenyl and isopropoxy groups in the target compound contribute to higher logP compared to AM31, suggesting better lipid membrane interaction but poorer solubility.
  • Crystallographic data from analogous bromophenyl acetamides indicate dihedral angles >60° , which may influence packing efficiency and melting points (~423–425 K) .

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